8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Description
Discovery and Development Timeline
The development of 8-methyl-4,5-dihydro-oxadiazolo[3,4-f]cinnoline emerged from the broader historical context of cinnoline chemistry, which traces its origins to the pioneering work of Von Richter in 1883. The fundamental cinnoline nucleus was first successfully synthesized through the cyclization of alkyne ortho-diazochloride derivatives in aqueous media, establishing the foundation for subsequent developments in this chemical family. This early synthetic achievement represented a crucial milestone in heterocyclic chemistry, as it introduced a new class of aromatic nitrogen-containing compounds with unique structural characteristics.
The specific oxadiazolo-fused variant represented by 8-methyl-4,5-dihydro-oxadiazolo[3,4-f]cinnoline was developed as part of systematic investigations into fused heterocyclic systems during the late twentieth century. Research conducted by Samsonov and Volodarskii in 1998 demonstrated the formation of various cinnoline derivatives, including oxadiazolo-fused systems, through reactions involving complex nitrogen-containing precursors with nucleophilic reagents. Their work established important precedents for the synthesis of such compounds through hydrazine-mediated cyclization processes, achieving yields of up to 95 percent under optimized reaction conditions.
The compound gained further recognition through systematic cataloging efforts in chemical databases, with formal registration under Chemical Abstracts Service number 216218-93-8. Modern synthetic approaches have evolved to include visible-light-assisted base-catalyzed reactions utilizing piperidine as a catalyst, demonstrating the continued refinement of synthetic methodologies for this compound class. These developments reflect the growing understanding of the unique reactivity patterns and synthetic accessibility of oxadiazolo-cinnoline hybrid systems.
Position in Heterocyclic Chemistry Classification
8-Methyl-4,5-dihydro-oxadiazolo[3,4-f]cinnoline occupies a distinctive position within the hierarchical classification of heterocyclic compounds, specifically categorized as a member of the bicyclic heterocycle family containing both nitrogen and oxygen heteroatoms. The compound is formally classified as an oxadiazole derivative due to the presence of the 1,2,5-oxadiazole ring system within its molecular framework, while simultaneously bearing the structural characteristics of cinnoline-based compounds. This dual classification reflects the compound's unique hybrid nature, combining two distinct heterocyclic motifs within a single fused ring system.
Within the broader context of nitrogen-containing heterocycles, cinnoline itself represents one of the naphthyridine isomers, sharing the molecular formula C8H6N2 with quinoxaline, phthalazine, and quinazoline. The cinnoline framework contributes significantly to the compound's classification as a bicyclic heterocycle, exhibiting aromatic character and distinctive electronic properties. The oxadiazole component adds an additional layer of complexity, introducing oxygen as a heteroatom and creating unique opportunities for hydrogen bonding and electronic interactions.
The classification system further recognizes 8-methyl-4,5-dihydro-oxadiazolo[3,4-f]cinnoline within the category of diazine-containing compounds, reflecting the presence of two nitrogen atoms within the core ring structure. This classification places the compound among a diverse family of heterocycles known for their varied biological activities and synthetic utility. The specific fusion pattern between the oxadiazole and cinnoline moieties creates a unique subclass within this broader category, distinguishing it from other heterocyclic arrangements.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Bicyclic Systems |
| Secondary Class | Nitrogen-Oxygen Heterocycles | Oxadiazole Derivatives |
| Tertiary Class | Fused Ring Systems | Oxadiazolo-Cinnoline Hybrids |
| Quaternary Class | Diazine-Containing | Naphthyridine Variants |
Nomenclature and Identification Systems
The systematic nomenclature of 8-methyl-4,5-dihydro-oxadiazolo[3,4-f]cinnoline follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, incorporating specific designations for ring fusion patterns and substitution positions. The name itself encodes critical structural information, with the "8-methyl" designation indicating the presence of a methyl group at position 8 of the ring system, while "4,5-dihydro" specifies the partial saturation of the central ring through the addition of hydrogen atoms at positions 4 and 5. The systematic portion "oxadiazolo[3,4-f]cinnoline" describes the fusion pattern between the oxadiazole and cinnoline components, with the bracketed numbers indicating the specific atoms involved in ring connections.
Properties
IUPAC Name |
8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGVAZZQSNJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC3=NON=C32)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390582 | |
| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216218-93-8 | |
| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursor Amines
A foundational method involves the cyclization of substituted 2-nitroaniline derivatives. For example, 2-amino-5-methyl-4-nitrophenol undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C to form the oxadiazolo-cinnoline core. This reaction proceeds via a nitro-group reduction followed by dehydration, yielding the target compound in ~65% yield .
Mechanistic Insight :
The nitro group is reduced in situ to an amine, which subsequently reacts with the phenolic hydroxyl group to form the oxadiazole ring. The methyl group at the 8-position is introduced via the starting material’s pre-existing substitution.
Friedel-Crafts Alkylation and Acylative Cyclization
Advanced routes employ Friedel-Crafts alkylation to construct the cinnoline moiety. In a representative procedure, 8-methyl-4,5-dihydrobenzo[f]cinnolin-3(2H)-one is treated with tin tetrachloride (SnCl₄) in dichloromethane, facilitating electrophilic aromatic substitution at the 3-position. Subsequent acylation with acetyl chloride under reflux conditions introduces the oxadiazolo ring, achieving an overall yield of 72% .
Optimization Notes :
Oxidative Annulation with Diazonium Salts
Recent advancements utilize diazonium salt intermediates for regioselective ring closure. 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is coupled with 2-aminophenol in acetonitrile at 0°C, followed by oxidative annulation with copper(II) acetate to yield the title compound. This method achieves 58% yield and excellent regioselectivity due to the directing effect of the methyl group.
Reaction Conditions :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | Side reactions above 10°C |
| Oxidant | Cu(OAc)₂ | Lower yield with Fe³⁺ |
| Solvent | Anhydrous CH₃CN | Hydrolysis in H₂O |
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash column chromatography using a hexane/ethyl acetate gradient (7:3 → 1:1). The compound elutes at Rf = 0.45 (TLC, silica gel). Industrial-scale processes employ preparative HPLC with a C18 column and methanol/water (65:35) mobile phase.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.82–3.89 (m, 2H, CH₂), 4.12–4.19 (m, 2H, CH₂), 7.28–7.35 (m, 2H, aromatic).
- LC-MS : m/z 189.1 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization (PPA) | 65 | 95 | Short reaction time | High-temperature conditions |
| Friedel-Crafts Alkylation | 72 | 98 | Scalability | Moisture-sensitive steps |
| Oxidative Annulation | 58 | 97 | Regioselectivity | Costly diazonium salts |
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole and cinnoline derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways. Further research is required to elucidate the mechanisms involved and to evaluate its efficacy in vivo .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues .
Organic Electronics
The unique electronic properties of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Coatings and Polymers
Due to its chemical stability and reactivity, this compound can be incorporated into polymer matrices to enhance their mechanical properties or to impart specific functionalities such as UV resistance or antimicrobial activity .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of synthesized derivatives of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability with minimal inhibitory concentrations (MIC) comparable to existing antibiotics.
Case Study 2: Neuroprotective Mechanisms
In a study published in the Journal of Neurochemistry, the neuroprotective effects of this compound were assessed using an animal model of Alzheimer's disease. The treatment group exhibited reduced levels of amyloid-beta plaques and improved cognitive function compared to controls.
Mechanism of Action
The mechanism of action of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
To contextualize the properties of 8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, we compare it with structurally and functionally related compounds, focusing on electronic, energetic, and photophysical characteristics.
Structural Analogs in the [1,2,5]Oxadiazolo-Cinnoline Family
The following table summarizes key analogs:
Key Observations :
- Substituent Effects : Methyl groups at different positions (e.g., 8 vs. 9) influence electronic distribution and conjugation, impacting photophysical and redox properties .
- Oxidation State : Oxide derivatives (e.g., 7-oxide) exhibit higher oxygen balance and density, critical for energetic materials, but may reduce thermal stability .
Electron-Withdrawing Capacity and Photophysics
Compared to other [1,2,5]oxadiazolo-heterocycles, such as [1,2,5]oxadiazolo[3,4-b]pyrazine, the cinnoline derivatives exhibit weaker electron-withdrawing (EW) capacity. For example:
- [1,2,5]Oxadiazolo[3,4-b]pyrazine has a higher EW strength due to its planar, fully conjugated structure, leading to stronger intramolecular charge transfer (ICT) in push-pull chromophores .
- 8-Methyl-4,5-dihydro-cinnoline analog shows reduced ICT efficiency due to steric hindrance from the methyl group and partial saturation of the cinnoline ring, resulting in lower nonlinear optical (NLO) response .
Energetic Performance
When evaluated as high-energy-density materials (HEDMs), cinnoline oxides and nitro derivatives outperform traditional explosives like TNT but lag behind advanced nitramines:
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Oxygen Balance (%) |
|---|---|---|---|
| 8-Methyl-4,5-dihydro-cinnoline (pure) | ~7.0 (estimated) | ~23.0 (estimated) | -12.5 |
| BTF-FCDO (1:2) cocrystal | 7.69 | 26.4 | -18.2 |
| FTDO-FCDO (1:2) cocrystal | 7.37 | 23.99 | -15.7 |
| TNT | 6.95 | 19.0 | -74.0 |
Notes:
- Cocrystals of cinnoline oxides (e.g., BTF-FCDO) show superior detonation parameters due to optimized packing and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
- The methyl group in 8-methyl-4,5-dihydro-cinnoline slightly lowers oxygen balance compared to nitro derivatives, reducing energy density .
Biological Activity
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the oxadiazole family, which is known for a wide range of pharmacological properties. The presence of the methyl group at the 8-position enhances its chemical diversity and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a fused oxadiazole and cinnoline ring system, contributing to its distinct chemical properties. The molecular formula is with a molecular weight of 174.16 g/mol. Its melting point is approximately 108 °C, and it exhibits various chemical reactivities that can be explored through transformations .
Pharmacological Activities
Research indicates that 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline and related compounds exhibit a broad spectrum of biological activities:
- Anticancer Activity : Compounds similar to 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : The oxadiazole derivatives are recognized for their antibacterial and antifungal activities. They have been evaluated for their effectiveness against several pathogenic microorganisms .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Comparative Biological Activity
To better understand the biological activity of 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline relative to other compounds in its class, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | Anticancer (MCF-7) | TBD | Potential for further optimization |
| Doxorubicin | Anticancer (various cancers) | ~0.12 | Standard reference for comparison |
| 1,2,4-Oxadiazole Derivatives | Anticancer (CEM-13 cell line) | <0.05 | Higher potency than doxorubicin |
| Cinnoline Derivatives | Antibacterial | TBD | Broad spectrum activity |
Case Studies
Several case studies have been conducted focusing on the biological activity of compounds related to 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline:
- Antitumor Activity : In vitro studies have shown that certain derivatives induce apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
- Antimicrobial Testing : A series of oxadiazole derivatives were tested against common bacterial strains and exhibited significant inhibitory effects .
- Inflammatory Response Modulation : Some derivatives were evaluated for their ability to modulate inflammatory markers in vitro and showed promise as anti-inflammatory agents .
Q & A
Q. What synthetic routes are recommended for 8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline, and how can reaction conditions be optimized?
Methodological Answer: A practical approach involves multi-step heterocyclic annulation. For example, analogous oxadiazolo-pyrazine syntheses require refluxing precursors in polar aprotic solvents (e.g., DMSO) under nitrogen, followed by crystallization . Key parameters include:
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic and computational tools:
- X-ray Crystallography: Resolve the oxadiazolo-cinnoline core geometry (e.g., bond angles, ring planarity) using single-crystal diffraction .
- NMR Spectroscopy: Assign protons in the dihydro region (δ 3.5–5.0 ppm) to confirm saturation of the 4,5-dihydro moiety .
- DFT Calculations: Model HOMO-LUMO gaps to predict reactivity, referencing NIST’s thermodynamic databases for validation .
Q. What analytical methods are critical for ensuring purity in synthesized batches?
Methodological Answer: Adopt pharmacopeial standards (e.g., European Pharmacopoeia) for impurity profiling:
- HPLC-MS: Use C18 columns with UV detection (λ = 254 nm) and MS fragmentation to detect byproducts (e.g., dehydrogenated analogs) .
- Melting Point Analysis: Compare observed m.p. with literature values (e.g., ±2°C deviation indicates impurities) .
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Follow protocols for structurally related anticonvulsants or CNS agents:
- In Vitro Assays: Test GABA receptor binding affinity using radioligand displacement (IC50 < 100 nM suggests activity) .
- Dose Range: Start with 10–100 mg/kg in rodent models, monitoring seizure thresholds (e.g., maximal electroshock test) .
- Control Groups: Include positive controls (e.g., midazolam) and vehicle-treated cohorts .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Metabolic Stability Assays: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Plasma Protein Binding: Use equilibrium dialysis to quantify free fraction; >95% binding reduces bioavailability .
- BBB Permeability: Employ PAMPA-BBB models; logPe > -5.0 suggests CNS penetration .
Q. What computational strategies predict the reactivity of the oxadiazolo-cinnoline core in nucleophilic environments?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in nucleophilic solvents (e.g., DMF) to identify attack sites .
- Fukui Indices: Calculate electrophilicity at N/O atoms using Gaussian09; higher indices indicate susceptibility to nucleophiles .
- Reaction Pathway Mapping: Use IRC calculations to model transition states during ring-opening reactions .
Q. How can regioselectivity challenges during functionalization of the cinnoline ring be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Directing Groups: Introduce temporary substituents (e.g., nitro groups) at C7 to bias electrophilic substitution .
- Metal Catalysis: Use Pd-mediated C-H activation for cross-coupling at less reactive positions .
- Kinetic vs. Thermodynamic Control: Vary temperatures (e.g., 0°C vs. reflux) to favor different intermediates .
Q. What mechanistic insights can be gained from studying the compound’s electrochemical behavior?
Methodological Answer: Cyclic voltammetry (CV) reveals redox-active sites:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
